molecular formula C14H10ClFN2O4 B5755511 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide

Cat. No. B5755511
M. Wt: 324.69 g/mol
InChI Key: HBBGCMJHHNPYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has a molecular weight of 355.75 g/mol.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding tissue.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has a number of biochemical and physiological effects in the body, including the inhibition of carbonic anhydrase, the regulation of pH, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide in lab experiments include its potent inhibitory effects on enzymes and its potential as a therapeutic agent. However, 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it.

Future Directions

There are a number of future directions for research on 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for a range of diseases, and the exploration of its interactions with other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide and its effects on biochemical and physiological processes in the body.
In conclusion, 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has the potential to be a valuable tool in drug discovery and biochemistry research, and further investigation of its properties and effects is warranted.

Synthesis Methods

The synthesis of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide involves the reaction of 4-fluoro-3-nitroaniline with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to have potent inhibitory effects on a number of enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGCMJHHNPYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide

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